Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

Cross-coupling Oxidative addition Bond dissociation energy

Medicinal chemistry programs often struggle to source building blocks that offer orthogonal functionalization. This compound solves that by combining an optimal 3-iodo Suzuki/Sonogashira handle (C-I BDE: 213 kJ/mol) with a latent C-8 carboxylic acid for sequential diversification. - Pd-catalyzed cross-coupling: 3-iodo substituent enables high-efficiency coupling under mild conditions. - Orthogonal protection: tert-butyl ester remains intact during coupling, enabling subsequent amidation or bioconjugation. - sp3-enriched scaffold (Fsp³ ≈ 0.64): addresses 'escape from flatland' for kinase and GPCR programs. In stock at BenchChem with competitive pricing and global express shipping.

Molecular Formula C11H16IN3O2
Molecular Weight 349.172
CAS No. 2384911-33-3
Cat. No. B2390109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
CAS2384911-33-3
Molecular FormulaC11H16IN3O2
Molecular Weight349.172
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN2C1=NC=C2I
InChIInChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3
InChIKeyGHBJOHBVIMCKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-Iodo-6,7-Dihydro-5H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: Compound Class & Procurement


Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate (CAS 2384911-33-3, MW 349.17 g/mol, molecular formula C₁₁H₁₆IN₃O₂) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class [1]. It features three synthetically distinct functional domains: a 3-iodo substituent enabling transition-metal-catalyzed cross-coupling, a partially saturated 6,7-dihydro-5H ring system imparting increased sp³ character (Fsp³ ≈ 0.64), and a tert-butyl carboxylate ester at C-8 providing orthogonal protecting group functionality [2]. This compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other bioactive scaffolds within the imidazo[1,2-a]pyrimidine pharmacophore family [3].

tert-Butyl 3-Iodo-6,7-Dihydro-5H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: Why Generic Substitution Fails


In-class compounds cannot be simply interchanged because three structural features of this compound act synergistically to determine synthetic utility, and altering any one of them independently degrades downstream performance. Replacing the 3-iodo with a 3-bromo or 3-chloro reduces oxidative addition efficiency in Pd-catalyzed cross-coupling by factors proportional to the C-X bond dissociation energy differential (C-I: 213 kJ/mol vs. C-Br: 285 kJ/mol vs. C-Cl: 327 kJ/mol) [1]. Removing the 6,7-dihydro saturation shifts the scaffold from an sp³-enriched system (Fsp³ ≈ 0.64) to a fully aromatic planar system (Fsp³ = 0), sacrificing the three-dimensional character increasingly demanded by modern drug discovery programs [2]. Omitting the C-8 tert-butyl carboxylate eliminates orthogonal protection capability, restricting sequential functionalization strategies . The precise combination of these three features in a single building block cannot be replicated by mixing and matching simpler analogs.

tert-Butyl 3-Iodo-6,7-Dihydro-5H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: Quantitative Comparison with Analogs


C-I Bond Dissociation Energy: Reactivity Advantage for Oxidative Addition

The 3-iodo substituent on the target compound exhibits a C-I bond dissociation energy (BDE) of 213 kJ/mol, compared with 285 kJ/mol for the C-Br bond in tert-butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate (CAS 2167422-73-1) and 327 kJ/mol for the C-Cl bond in 3-chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1) [1]. The lower BDE translates directly to a lower kinetic barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions. Palladium atom oxidative insertion efficiency follows the established order C-I > C-Br > C-Cl [2]. This means the 3-iodo compound can undergo cross-coupling under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) or achieve higher conversion in challenging substrate contexts compared to its 3-bromo and 3-chloro analogs.

Cross-coupling Oxidative addition Bond dissociation energy Palladium catalysis

Validated Suzuki-Miyaura Coupling for 3-Iodoimidazopyrimidine

El Kazzouli et al. (2012) demonstrated that polymer-bound 3-iodoimidazo[1,2-a]pyrimidines undergo efficient Suzuki-Miyaura cross-coupling with various boronic acids to install diverse aryl and heteroaryl groups at the 3-position [1]. This solid-phase methodology specifically employed the 3-iodo (not 3-bromo or 3-chloro) variant for the key cross-coupling step, confirming the synthetic competence of the C-3 iodo substituent on the imidazo[1,2-a]pyrimidine core under microwave-assisted conditions [2]. While the study utilized solid-phase-bound substrates rather than the solution-phase target compound, it establishes that the 3-iodoimidazo[1,2-a]pyrimidine motif is a productive substrate class for palladium-catalyzed C-C bond formation. In contrast, analogous solid-phase work with 3-bromoimidazo[1,2-a]pyrimidines has not been reported to the same extent, and 3-chloro variants generally require harsher conditions or specialized ligand systems for efficient coupling.

Solid-phase synthesis Suzuki-Miyaura coupling 3-iodoimidazo[1,2-a]pyrimidine Microwave-assisted synthesis

Regioselective C-3 Arylation for Divergent Library Synthesis

Li, Nelson, and Jensen (2003, Organic Letters) reported a palladium-catalyzed regioselective direct arylation of imidazo[1,2-a]pyrimidine at the 3-position using aryl bromides, providing 3-arylimidazo[1,2-a]pyrimidines in a single step [1]. The Goel et al. review (2015, RSC Advances) comprehensively surveyed synthetic approaches and confirmed the 3-position as the primary site for both halogenation and subsequent functionalization of the imidazo[1,2-a]pyrimidine scaffold [2]. For the target compound, the pre-installed 3-iodo substituent eliminates the need for a separate halogenation step and enables direct divergent synthesis of 3-substituted libraries via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. The non-halogenated analog, tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate (CAS 2386720-52-9, MW 223.28 g/mol), lacks this functional handle entirely and would require an additional halogenation step (with attendant regioselectivity risk and yield loss) before any cross-coupling diversification can proceed.

Regioselective arylation C-H functionalization Imidazo[1,2-a]pyrimidine Palladium catalysis

Enhanced sp³ Character in 6,7-Dihydro Scaffold for Drug Discovery

The target compound contains a partially saturated 6,7-dihydro-5H ring system yielding an estimated Fsp³ of approximately 0.64 (7 sp³-hybridized carbons out of 11 total carbons: positions 5, 6, 7 as three methylene units plus the tert-butyl quaternary carbon and three methyl carbons). In contrast, fully aromatic imidazo[1,2-a]pyrimidine analogs such as 3-chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1, C₆H₄ClN₃, MW 153.57) or 3-iodoimidazo[1,2-a]pyrimidine possess Fsp³ = 0, being entirely planar. Lovering et al. (J. Med. Chem. 2009) demonstrated that higher Fsp³ correlates positively with clinical success: Fsp³ increased by 31% on average from discovery compounds through Phase I-III clinical trials to marketed drugs, and both Fsp³ and the presence of chiral centers independently correlated with successful progression through the development pipeline [1]. The 6,7-dihydro scaffold provides this enhanced three-dimensionality while retaining the aromatic imidazole ring for key binding interactions—a balanced profile that fully aromatic analogs cannot offer.

Fsp³ Fraction sp³ Drug-likeness Scaffold saturation Conformational diversity

Orthogonal tert-Butyl Carboxylate for Sequential Functionalization

The C-8 tert-butyl carboxylate ester functions as an orthogonal protecting group that can be selectively cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to reveal the carboxylic acid without affecting the 3-iodo substituent. This contrasts with simpler 3-haloimidazo[1,2-a]pyrimidines such as 3-chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1) or 3-iodoimidazo[1,2-a]pyrimidine, which lack any carboxylate functionality entirely and thus cannot support orthogonal protection/deprotection strategies. Published precedent for Boc-protected dihydroimidazo[1,2-a]pyrimidine building blocks confirms the synthetic utility of this protecting group arrangement on this scaffold class . The tert-butyl carboxylate at C-8 is orthogonal to the C-3 iodo handle: the ester can be deprotected without affecting the aryl iodide, and conversely, Pd-catalyzed cross-coupling at C-3 can proceed without disturbing the tert-butyl ester, enabling convergent synthetic strategies.

Orthogonal protection tert-Butyl ester BOC deprotection Sequential synthesis

tert-Butyl 3-Iodo-6,7-Dihydro-5H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: Best-Fit Application Scenarios


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Diversification

The pre-installed 3-iodo handle enables parallel synthesis of diverse 3-aryl/heteroaryl imidazo[1,2-a]pyrimidine libraries via Suzuki-Miyaura cross-coupling [1]. The lower C-I bond dissociation energy (213 kJ/mol) compared with C-Br (285 kJ/mol) supports efficient coupling under mild conditions, maximizing library yield and purity [2]. The C-8 tert-butyl ester remains intact during cross-coupling and can be deprotected in a subsequent step to reveal the carboxylic acid for amide coupling or bioconjugation, enabling a two-dimensional diversification strategy from a single building block.

Sonogashira Alkynylation for Click-Chemistry Probes

The 3-iodo substituent is the optimal leaving group for Sonogashira coupling with terminal alkynes, providing 3-alkynyl-imidazo[1,2-a]pyrimidine intermediates suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The increased sp³ character of the 6,7-dihydro scaffold (Fsp³ ≈ 0.64) [3] may improve aqueous solubility of the resulting probe molecules compared with fully aromatic analogs, facilitating biochemical assay compatibility in chemical biology applications.

Fragment-Based Drug Discovery with Three-Dimensional Scaffold

The combination of a partially saturated bicyclic core (Fsp³ ≈ 0.64) with a synthetically tractable halogen handle makes this compound attractive as a fragment elaboration starting point in FBDD programs [3]. The non-planar scaffold topology addresses the 'escape from flatland' design principle, potentially yielding fragment hits with improved ligand efficiency and selectivity profiles when elaborated into lead compounds targeting kinases, GPCRs, or protein-protein interaction interfaces.

Agrochemical Lead Optimization via C-3 Functionalization

The imidazo[1,2-a]pyrimidine scaffold has documented utility in agrochemical research . The 3-iodo substituent can be converted via halogen-metal exchange (e.g., i-PrMgCl·LiCl or n-BuLi) to the corresponding organometallic species, enabling introduction of aldehydes, ketones, boronate esters, or other electrophilic functional groups beyond what cross-coupling alone provides. The C-8 tert-butyl ester offers a latent carboxylic acid for further derivatization, supporting structure-activity relationship (SAR) exploration in crop protection chemistry.

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